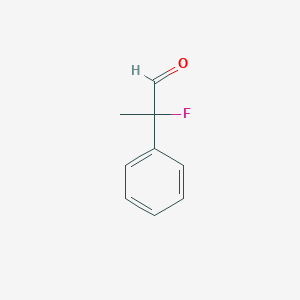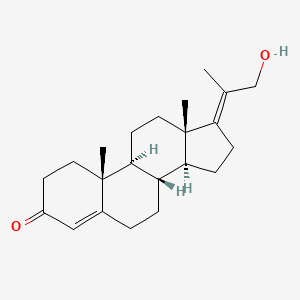
Hmopd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Hmopd” is a relatively new chemical entity that has garnered significant interest in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hmopd typically involves a series of well-defined chemical reactions. One common method includes the reaction of a metal with an organic halide, which is a convenient approach for preparing organometallic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced techniques such as metathesis and hydrometallation . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Hmopd undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In this reaction, this compound gains electrons, often using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often require controlled environments to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction could yield reduced forms of this compound.
Aplicaciones Científicas De Investigación
Hmopd has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is utilized in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of Hmopd involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Hmopd include other organometallic compounds that share structural or functional similarities. Examples include compounds with similar metal-carbon bonds or those that undergo similar types of chemical reactions .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, such as its stability under various conditions and its specific reactivity patterns. These characteristics make it a valuable compound for a wide range of applications.
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17E)-17-(1-hydroxypropan-2-ylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,17,19-20,23H,4-11,13H2,1-3H3/b18-14+/t17-,19-,20-,21-,22+/m0/s1 |
Clave InChI |
UEFYOJRFRKKOKJ-OYENKLBDSA-N |
SMILES isomérico |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/CO |
SMILES canónico |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



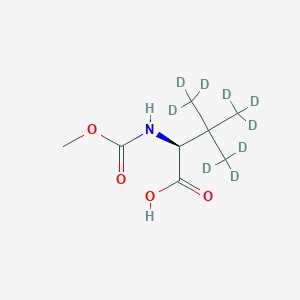
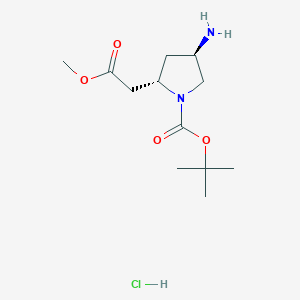
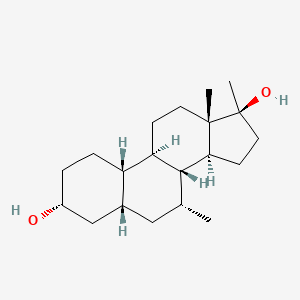


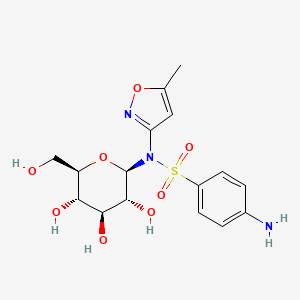
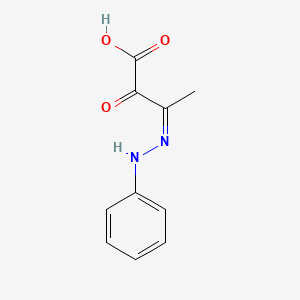
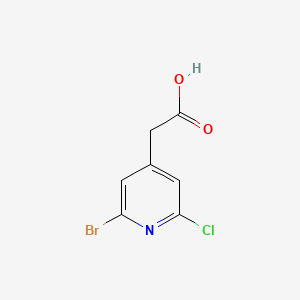
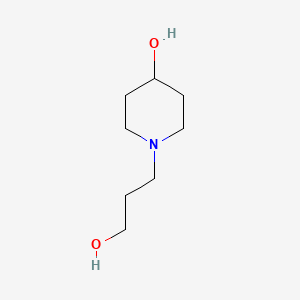

![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)

